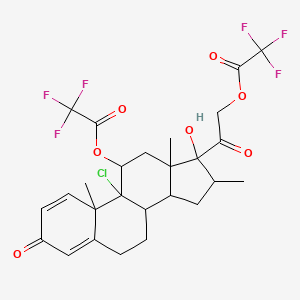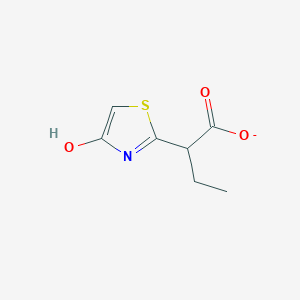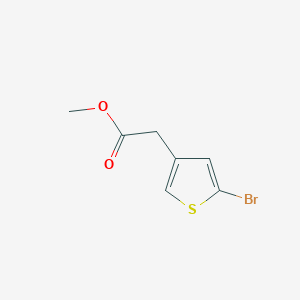
Methyl 2-bromothiophene-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Bromo-4-acetiltiofeno metilo es un compuesto orgánico con la fórmula molecular C7H7BrO2S. Es un derivado del tiofeno, un anillo aromático de cinco miembros que contiene azufre.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-Bromo-4-acetiltiofeno metilo se puede sintetizar mediante varios métodos. Un enfoque común implica la bromación del 4-acetiltiofeno metilo. La reacción típicamente utiliza bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un catalizador como el hierro o un iniciador radical como el azobisisobutironitrilo (AIBN). La reacción generalmente se lleva a cabo en un solvente inerte como el diclorometano a temperatura ambiente .
Métodos de Producción Industrial
Los métodos de producción industrial para el 2-Bromo-4-acetiltiofeno metilo son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se pueden utilizar reactores de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Bromo-4-acetiltiofeno metilo experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo se puede reemplazar por otros nucleófilos en reacciones de sustitución. Los reactivos comunes incluyen compuestos organometálicos como los reactivos de Grignard o los reactivos de organolitio.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura con ácidos borónicos para formar enlaces carbono-carbono.
Oxidación y Reducción: El anillo de tiofeno se puede oxidar o reducir en condiciones específicas, aunque estas reacciones son menos comunes para este compuesto.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el magnesio en éter seco para reacciones de Grignard.
Acoplamiento: Catalizadores de paladio y bases como el carbonato de potasio en solventes como el tolueno o el etanol.
Oxidación: Agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA).
Productos Principales
Sustitución: Formación de varios tiofenos sustituidos.
Acoplamiento: Formación de compuestos biarílicos.
Oxidación: Formación de sulfóxidos o sulfonas.
Aplicaciones Científicas De Investigación
El 2-Bromo-4-acetiltiofeno metilo tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Ciencia de Materiales: Utilizado en el desarrollo de semiconductores orgánicos y polímeros conductores.
Química Medicinal: Investigado por su potencial en el desarrollo de fármacos debido a su núcleo de tiofeno, que está presente en muchos compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción del 2-Bromo-4-acetiltiofeno metilo depende de las reacciones específicas que experimenta. En las reacciones de sustitución, el átomo de bromo generalmente se desplaza por un nucleófilo. En las reacciones de acoplamiento, el catalizador de paladio facilita la formación de un enlace carbono-carbono entre el anillo de tiofeno y el ácido borónico .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Cloro-4-acetiltiofeno metilo
- 2-Yodo-4-acetiltiofeno metilo
- 2-Fluoro-4-acetiltiofeno metilo
Unicidad
El 2-Bromo-4-acetiltiofeno metilo es único debido a la presencia del átomo de bromo, que lo hace más reactivo en ciertos tipos de reacciones químicas, como las reacciones de acoplamiento. Esta reactividad puede ser ventajosa en la síntesis orgánica, lo que permite la formación de moléculas complejas en condiciones más suaves en comparación con sus contrapartes cloro o yodo .
Propiedades
Fórmula molecular |
C7H7BrO2S |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
methyl 2-(5-bromothiophen-3-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)3-5-2-6(8)11-4-5/h2,4H,3H2,1H3 |
Clave InChI |
NZOUIZBQVGRRPE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CSC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


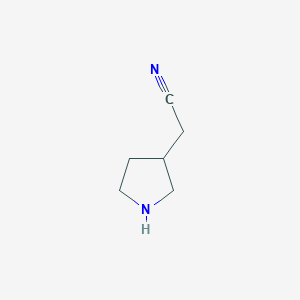


![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
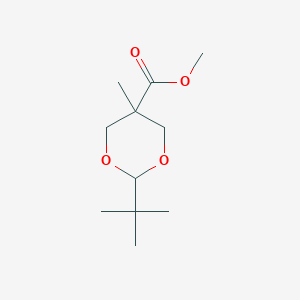

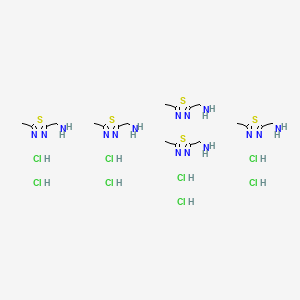
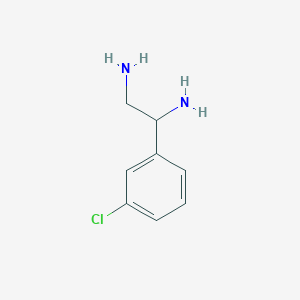

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
